molecular formula C20H11ClN2O2 B5728412 5-(4-CHLOROANILINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

5-(4-CHLOROANILINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

Cat. No.: B5728412
M. Wt: 346.8 g/mol
InChI Key: HLORSWZQASTNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloroanilino)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloroanilino)-6H-anthra[1,9-cd]isoxazol-6-one typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with unsaturated compounds. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts such as zinc oxide nanoparticles, which can facilitate the cyclocondensation of aryl aldehydes, hydroxylamine hydrochloride, and β-dicarbonyls . The reaction conditions are typically mild, and the process is designed to be efficient and environmentally friendly.

Mechanism of Action

The mechanism of action of 5-(4-Chloroanilino)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The isoxazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

5-(4-Chloroanilino)-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its specific substitution pattern and the presence of the anthraquinone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

10-(4-chloroanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2O2/c21-11-5-7-12(8-6-11)22-15-9-10-16-18-17(15)19(24)13-3-1-2-4-14(13)20(18)25-23-16/h1-10,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLORSWZQASTNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=NO3)C=CC(=C4C2=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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